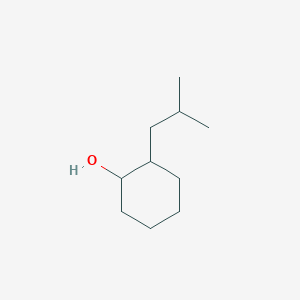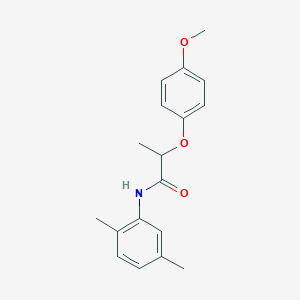![molecular formula C20H25NO2 B5202721 {1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol, commonly known as BPBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of BPBM is not fully understood, but it is believed to act through multiple pathways. BPBM has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammatory diseases. BPBM has also been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression and is implicated in the development of cancer.
Biochemical and Physiological Effects:
BPBM has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and promote cell survival. BPBM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BPBM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BPBM is also water-soluble, which makes it suitable for use in cell culture experiments. However, BPBM has some limitations, including its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for research on BPBM. One area of interest is the development of more potent and selective BPBM analogs. Another area of interest is the investigation of the potential use of BPBM in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of BPBM and its potential therapeutic applications.
Synthesis Methods
BPBM can be synthesized using a multi-step process, which involves the reaction of 4-(benzyloxy)benzaldehyde with piperidine, followed by reduction with sodium borohydride. The resulting product is then subjected to a final step of acid-catalyzed hydrolysis to yield BPBM.
Scientific Research Applications
BPBM has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BPBM has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-8-4-5-13-21(19)14-17-9-11-20(12-10-17)23-16-18-6-2-1-3-7-18/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELGVJCIZLNGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)



![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)


